

Section 1: Physicochemical Identity and Its Impact on Laboratory Risk

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)-2-methylaniline

Cat. No.: B086972

[Get Quote](#)

The physical properties of a chemical are the foundation of its risk profile. They dictate its behavior in the laboratory environment—how it disperses, the likelihood of inhalation or skin contact, and its stability.

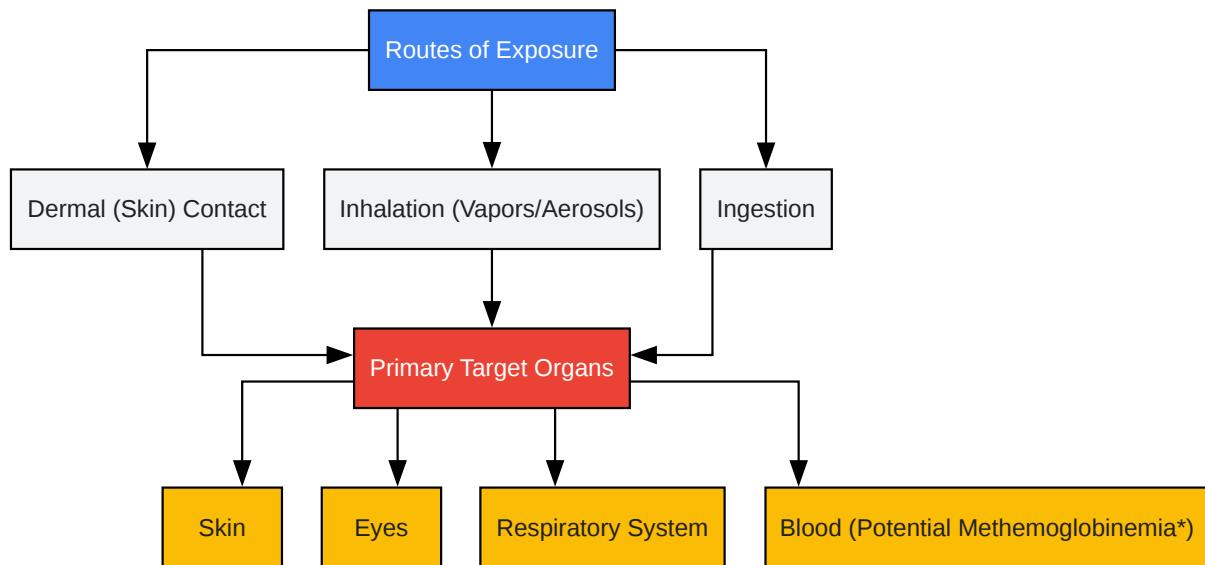
Understanding these characteristics is the first step in a robust risk assessment. The relatively high flash point suggests a low fire hazard at ambient temperatures, but its liquid state and measurable vapor pressure necessitate careful handling to avoid inhalation of vapors, especially when heated.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Significance in a Research Setting
CAS Number	93-90-3 [1] [4]	Unique identifier ensuring correct substance identification.
Molecular Formula	C ₉ H ₁₃ NO [1] [5]	Provides elemental composition and basis for molecular weight.
Molecular Weight	151.21 g/mol [1] [5]	Essential for stoichiometric calculations and concentration preparations.
Appearance	Colorless to yellow, viscous liquid [2] [6]	Visual cue for identification and potential degradation (darkening).
Boiling Point	229 °C (lit.) [2] [4]	Low volatility at room temperature, but vapor pressure increases significantly upon heating.
Density	1.06 g/mL at 25 °C (lit.) [2] [4]	Denser than water. Spills will not float on water.
Flash Point	>110 °C (>230 °F) [1] [2]	Classified as a combustible liquid. [7] Requires avoidance of open flames and ignition sources, especially during heating operations. [7]
Vapor Pressure	0.00559 mmHg at 25°C [3]	While low, this indicates an inhalation hazard is possible, particularly in poorly ventilated areas or with large surface areas.
Solubility	Does not mix well with water. [6]	Affects choice of spill cleanup materials and firefighting

media.

Section 2: Hazard Profile and Toxicological Insights

N-(2-Hydroxyethyl)-N-methylaniline is classified as a hazardous substance. The primary risks are associated with skin, eye, and respiratory tract irritation.[\[1\]](#) However, as an aniline derivative, we must also consider the potential for more severe systemic toxicity, a hallmark of this chemical class.

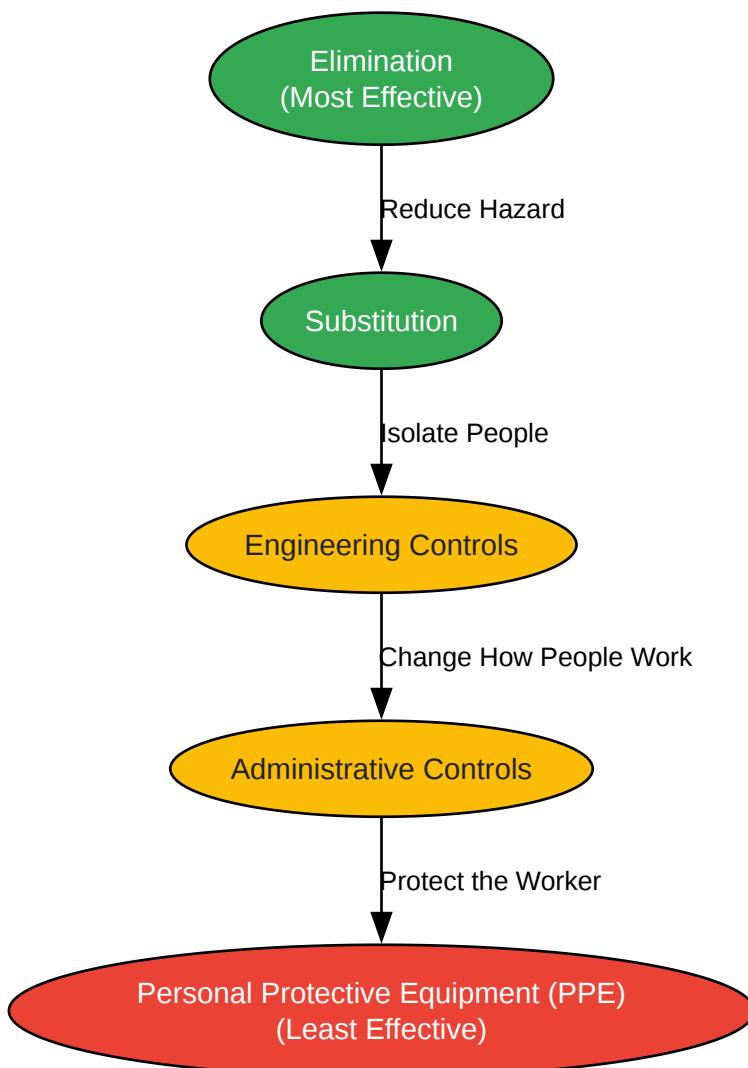

GHS Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

While specific toxicological data for N-(2-Hydroxyethyl)-N-methylaniline is limited, data from the parent compound, N-methylaniline, reveals more severe hazards, including acute toxicity upon ingestion, dermal contact, and inhalation (H301+H311+H331), and the potential for organ damage through prolonged or repeated exposure (H373).[\[8\]](#)[\[9\]](#)[\[10\]](#) Aniline compounds are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[\[9\]](#)[\[11\]](#) Symptoms like cyanosis (blue lips and skin), headache, and dizziness can be delayed.[\[9\]](#)[\[11\]](#) Given these precedents, it is scientifically prudent to handle N-(2-Hydroxyethyl)-N-methylaniline with precautions sufficient to mitigate these potential systemic effects.

Routes of Exposure and Target Organ Systems

The primary routes of occupational exposure are dermal contact and inhalation. Ingestion is less likely but poses a significant risk if it occurs.



[Click to download full resolution via product page](#)

Caption: Routes of exposure and potential target organs.

Section 3: A Proactive Defense: The Hierarchy of Controls

Effective safety management in the laboratory relies on a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls for risk mitigation.

- Elimination/Substitution: While not always feasible, the first consideration should be whether a less hazardous chemical can be substituted.
- Engineering Controls: This is the most critical layer for handling N-(2-Hydroxyethyl)-N-methylaniline. All work should be conducted in a certified chemical fume hood to control vapor inhalation.^{[12][13]} The hood's airflow physically contains and exhausts vapors away from the researcher's breathing zone.
- Administrative Controls: These are the work practices that reinforce safety. Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this

chemical. Ensure access to the handling area is restricted. Prohibit eating, drinking, and smoking in the laboratory.[14]

- Personal Protective Equipment (PPE): PPE is the last line of defense, essential for protecting against splashes or unexpected releases. It does not eliminate the hazard.

Experimental Protocol: PPE Selection and Use

This protocol ensures the correct selection and use of PPE. The causality is simple: creating impermeable barriers between the chemical and the body's vulnerable entry points.

Objective: To prevent dermal, ocular, and respiratory exposure.

Materials:

- Nitrile or neoprene gloves (check manufacturer's compatibility chart)
- Splash-proof safety goggles or a face shield[12]
- Chemical-resistant lab coat[12]
- Closed-toe shoes[12]

Procedure:

- Pre-Operational Inspection: Before entering the lab, inspect all PPE for signs of damage (cracks, holes, degradation). Discard and replace any compromised items.
- Donning Sequence (Dressing): a. Put on the lab coat and fasten it completely. b. Put on safety goggles. They should fit snugly to the face. c. Wash and dry hands thoroughly. d. Don the first pair of gloves. For extended work, consider double-gloving. Ensure the glove cuffs are pulled over the sleeves of the lab coat.
- During Operation: Be mindful of glove integrity. If you suspect a puncture or after any direct contact with the chemical, remove gloves immediately, wash your hands, and don a new pair.

- Doffing Sequence (Removal) - The "Clean-to-Dirty" Principle: a. Remove gloves first, without touching the outside of the glove with bare skin. Peel one glove off by pinching the cuff and turning it inside out. Use the gloved hand to slide under the cuff of the other glove and peel it off. Dispose of gloves in the designated hazardous waste container. b. Remove the lab coat, folding the contaminated outside inwards. c. Remove eye protection last. d. Wash hands thoroughly with soap and water.

Section 4: Emergency Preparedness and Response

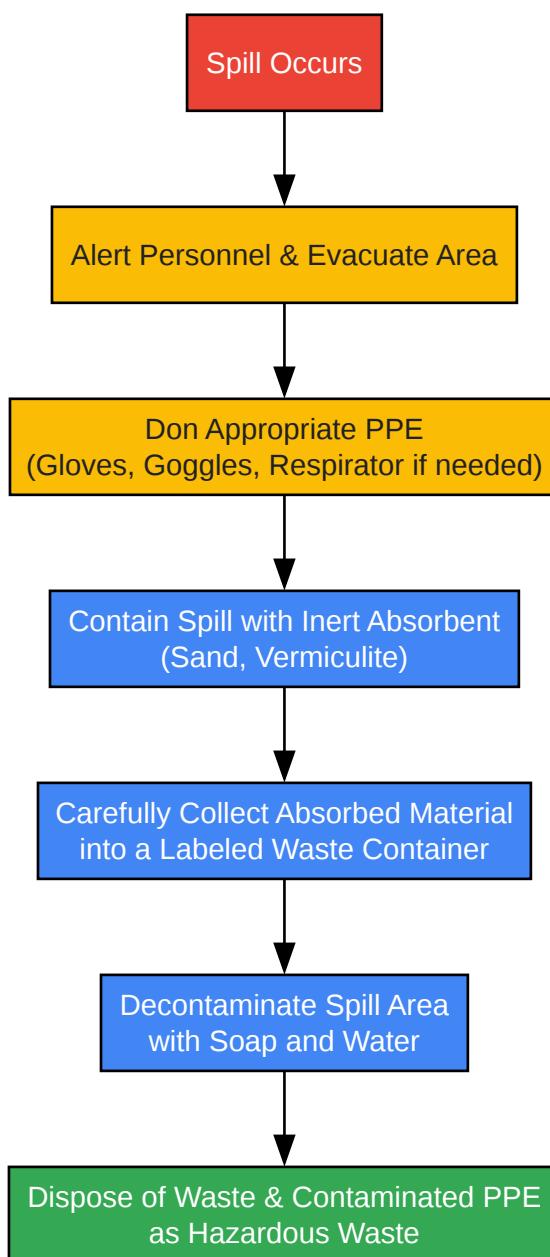
Even with robust controls, accidents can happen. A clear, well-rehearsed emergency plan is crucial.

Handling and Storage

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[\[6\]](#)[\[12\]](#) Keep containers tightly closed to prevent vapor release and contamination.[\[1\]](#)[\[12\]](#) Store in a locked cabinet or an area accessible only to authorized personnel.[\[14\]](#)
- Handling: Avoid all personal contact, including inhalation.[\[6\]](#) Use the smallest quantities necessary for the experiment. Ensure safety showers and eyewash stations are readily accessible and tested regularly.

First-Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an injury.


Exposure Route	First-Aid Procedure	Rationale
Inhalation	<ol style="list-style-type: none">1. Immediately move the person to fresh air.[8][14]2. Keep the person warm and at rest.[6]3. If breathing is difficult or has stopped, provide artificial respiration.[8][14]4. Seek immediate medical attention.	To remove the individual from the source of exposure and provide oxygen. Medical evaluation is critical due to the potential for delayed effects like pulmonary edema or methemoglobinemia.[11][15]
Skin Contact	<ol style="list-style-type: none">1. Immediately remove all contaminated clothing, including shoes.[6][8]2. Quickly wipe off excess material with a dry cloth.[6]3. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][14]4. Seek immediate medical attention.	To quickly reduce the duration of contact and wash the chemical off the skin. Aniline derivatives are readily absorbed dermally, making rapid decontamination essential to prevent systemic toxicity.[11]
Eye Contact	<ol style="list-style-type: none">1. Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[6][14]2. Ensure complete irrigation by occasionally lifting the upper and lower eyelids.[6]3. Remove contact lenses if present and easy to do.[1]4. Seek immediate medical attention from an ophthalmologist.[6]	To dilute and wash away the corrosive material. Prolonged, gentle flushing is necessary to remove all traces of the chemical and minimize severe eye damage.[6]
Ingestion	<ol style="list-style-type: none">1. Rinse mouth with water.[14]2. Do NOT induce vomiting.[14]3. Give two glasses of water to drink, if the person is	<p>Vomiting can cause further damage to the esophagus. Dilution with water is a temporary measure.</p>

conscious. 4. Seek immediate medical attention. Call a poison control center or doctor. [8]

Immediate medical intervention is required due to the high acute toxicity of related compounds upon ingestion.[8]

Accidental Release Workflow

For a small laboratory spill, a controlled response is key to preventing a wider contamination event.

[Click to download full resolution via product page](#)

Caption: Workflow for small-scale laboratory spill response.

Section 5: Environmental Considerations and Final Disposition

Aniline derivatives are often toxic to aquatic life.^{[7][8][10]} Therefore, N-(2-Hydroxyethyl)-N-methylaniline must never be released into drains or the environment.^{[7][14]}

Disposal Protocol:

- Segregation: All waste containing this chemical, including contaminated absorbents, gloves, and labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
- Compliance: Waste disposal must strictly adhere to local, state, and federal regulations.^[6]
- Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to treat or dispose of the chemical yourself.

Conclusion

A thorough understanding of the Material Safety Data Sheet for N-(2-Hydroxyethyl)-N-methylaniline reveals a compound that demands respect and careful handling. Its primary hazards of skin, eye, and respiratory irritation are compounded by the potential for systemic toxicity characteristic of aniline derivatives. By applying the hierarchy of controls—prioritizing engineering controls like fume hoods, adhering to strict administrative protocols, and using appropriate PPE as a final barrier—researchers can effectively mitigate these risks.

Preparedness for emergencies, from first aid to spill response, completes a holistic safety strategy, ensuring that scientific discovery does not come at the cost of personal or environmental health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 5. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cpachem.com [cpachem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. nj.gov [nj.gov]
- To cite this document: BenchChem. [Section 1: Physicochemical Identity and Its Impact on Laboratory Risk]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086972#n-2-hydroxyethyl-2-methylaniline-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com